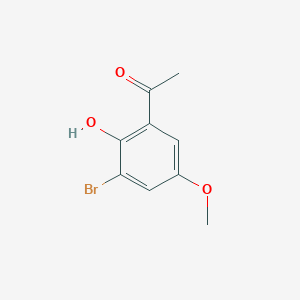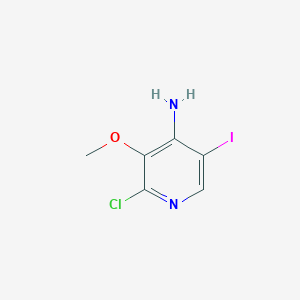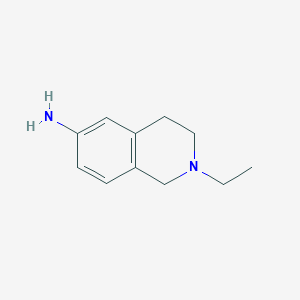
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine typically involves the condensation of 1,3-di(4-bromophenyl)propen-3-one with 4-bromobenzamidine. This reaction is base-promoted and results in the formation of the pyrimidine ring. The key intermediate, 2,4,6-tris(4-bromophenyl)pyrimidine, is then converted into the target compound through a series of steps involving nitrile formation and subsequent transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential. Additionally, the use of automated systems for monitoring and controlling reaction parameters would enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: The amino groups in the pyrimidine ring can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting DNA or RNA.
Biological Research: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Chemical Biology: It can be employed in the design of probes and sensors for detecting biological molecules.
Wirkmechanismus
The mechanism of action of 4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, or enzymes, altering their function. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-bromophenyl)pyrimidine: A precursor in the synthesis of the target compound.
4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine: A similar compound with a chlorine atom instead of bromine.
4-N-(3-fluorophenyl)pyrimidine-2,4,6-triamine: A fluorine-substituted analog.
Uniqueness
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
71552-24-4 |
|---|---|
Molekularformel |
C10H10BrN5 |
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
4-N-(3-bromophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H10BrN5/c11-6-2-1-3-7(4-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H5,12,13,14,15,16) |
InChI-Schlüssel |
QALDSILLYORMKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)NC2=NC(=NC(=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)









